Demethylluvangetin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

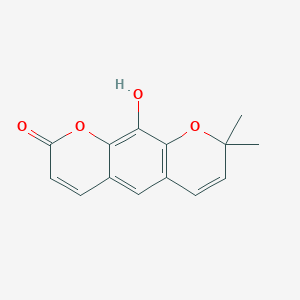

Demethylluvangetin is a type of compound known as a coumarin . It has a molecular formula of C14H12O4 and a molecular weight of 244.24 g/mol . This compound is derived from the roots of Toddalia asiatica .

Molecular Structure Analysis

Demethylluvangetin has a molecular structure characterized by its formula C14H12O4 . Detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy .

Physical And Chemical Properties Analysis

Demethylluvangetin is a powder . It has a molecular weight of 244.24 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Etoposide, a demethyl derivative, has demonstrated activity in the treatment of several neoplastic disorders, including testicular and small-cell lung cancers, lymphoma, leukemia, and Kaposi's sarcoma associated with AIDS (O'dwyer et al., 1985).

Gene therapy using demethylating agents has shown promise, particularly in the treatment of adenosine deaminase-deficient severe combined immunodeficiency (ADA-SCID), suggesting the potential of these agents in treating genetic disorders (Aiuti et al., 2017).

The use of demethylating agents in cancer treatment has been extensively studied. These agents can alter methylation status and affect clinical outcomes in patients with solid tumors, highlighting the role of DNA methylation in tumor development and therapy resistance (Linnekamp et al., 2017).

Demethylating drugs have been identified as novel analgesics for cancer pain, with mechanisms involving the re-expression of the mu-opioid receptor gene, suggesting the broader applicability of demethylation in medical therapies (Viet et al., 2014).

DNA demethylation has been implicated in processes like gene memory and developmental regulation. This highlights the potential of demethylation in understanding and manipulating gene expression for therapeutic purposes (Thomassin et al., 2001).

properties

IUPAC Name |

10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-14(2)6-5-9-7-8-3-4-10(15)17-12(8)11(16)13(9)18-14/h3-7,16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOQSHYTDUMDRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Demethylluvangetin | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.